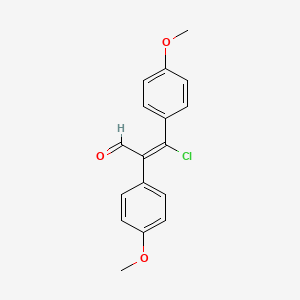
(E)-3-chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde
Overview
Description
Preparation Methods
The preparation of Windorphen involves the synthesis of the (E)-isomer of 3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde. The synthetic route typically includes the following steps:
Starting Materials: 4-methoxybenzaldehyde and 3-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas.
Catalysts and Reagents: Common reagents include base catalysts such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO).
Reaction Steps: The aldehydes undergo a condensation reaction to form the desired acrylaldehyde compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve a purity of ≥98%.
Chemical Reactions Analysis
Windorphen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols are commonly used.
Major Products: The major products formed include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
Windorphen is widely used in scientific research, particularly in the following areas:
Chemistry: As a control compound in studies involving p300/CBP histone acetyltransferase inhibitors.
Biology: Used to investigate the role of p300/CBP in gene expression and chromatin remodeling.
Medicine: Employed in cancer research to study the effects of inhibiting p300/CBP on cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents targeting histone acetyltransferases.
Mechanism of Action
Windorphen exerts its effects by selectively inhibiting the p300 histone acetyltransferase. It disrupts the association of the mammalian β-catenin with p300, thereby inhibiting the transcriptional activity of β-catenin. This inhibition affects gene expression and cellular processes regulated by β-catenin .
Comparison with Similar Compounds
Windorphen is compared with other similar compounds, such as:
p300/CBP Inhibitor X: The active analog of Windorphen, which directly inhibits p300/CBP activity.
Curvularia sp. compound: Another inhibitor of p300/CBP with a different chemical structure.
CK-312 and CK-689: Inactive controls for Arp2/3 complex inhibitors, used in similar biochemical assays.
Windorphen is unique in its specificity for p300 histone acetyltransferase and its role as an inactive control, making it a valuable tool in biochemical and medical research.
Properties
IUPAC Name |
(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















